Anecortave

Übersicht

Beschreibung

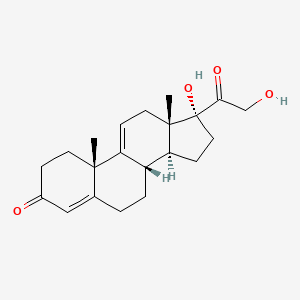

Anecortaveacetat ist ein neuartiger Angiogenese-Hemmer, der hauptsächlich zur Behandlung der exsudativen (feuchten) Form der altersbedingten Makuladegeneration eingesetzt wird. Strukturell ähnelt es dem Kortikosteroid Hydrocortisonacetat, besitzt jedoch keine Glukokortikoidaktivität .

Herstellungsmethoden

Anecortaveacetat kann aus einem 17-Oxosteroid synthetisiert werden. Eine weitere Methode beinhaltet die Ableitung aus Cortisol, indem die 11-beta-Hydroxylgruppe am Cortisol zu einer Doppelbindung zwischen den Kohlenstoffen 9 und 11 reduziert und eine Acetylgruppe an Kohlenstoff 21 hinzugefügt wird . Diese Modifikationen führen zu einem Molekül ohne Glukokortikoid- oder Mineralokortikoidaktivität .

Chemische Reaktionsanalyse

Anecortaveacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen und andere funktionelle Gruppen im Molekül modifizieren.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung der Steroidchemie und -modifikationen verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und Angiogenese.

Medizin: In erster Linie in der Ophthalmologie zur Behandlung der altersbedingten Makuladegeneration eingesetzt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Arzneimittelverabreichungssysteme.

Wirkmechanismus

Anecortaveacetat wirkt als Antiangiogenese-Mittel, indem es das Blutgefäßwachstum hemmt. Es reduziert die Expression von extrazellulären Proteasen und hemmt die Migration von Endothelzellen. Seine angiostatische Aktivität scheint nicht durch einen der allgemein bekannten pharmakologischen Rezeptoren vermittelt zu werden. Stattdessen blockiert es Signale von mehreren Wachstumsfaktoren, die stromabwärts und unabhängig von den initiierenden angiogenen Stimuli wirken .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study steroid chemistry and modifications.

Biology: Investigated for its effects on cellular processes and angiogenesis.

Medicine: Primarily used in ophthalmology for treating age-related macular degeneration.

Industry: Potential applications in developing new therapeutic agents and drug delivery systems.

Wirkmechanismus

Target of Action

Anecortave, also known as this compound Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .

Mode of Action

This compound functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that this compound may have a unique mode of action in its antiangiogenic activity.

Biochemical Pathways

It is known that this compound’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .

Pharmacokinetics

It is known that this compound acetate is rapidly hydrolyzed by esterases to pharmacologically active this compound desacetate . Further metabolism of this compound Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, this compound can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of this compound . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Anecortave functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its function as an antiangiogenic agent. It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . This angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .

Temporal Effects in Laboratory Settings

Most adverse reactions associated with this compound acetate result from the procedure itself. Reported ocular adverse events are cataract, decreased visual acuity, ptosis, eye pain, visual abnormalities, and subconjunctival hemorrhage .

Dosage Effects in Animal Models

In animal models, this compound has shown significant inhibition of abnormal retinal neovascularization, while not significantly affecting normal intraretinal vessels . This suggests that this compound holds therapeutic potential for a number of human ocular conditions in which angiogenesis plays a critical pathologic role .

Vorbereitungsmethoden

Anecortave acetate can be synthesized from a 17-oxosteroid. Another method involves deriving it from cortisol by reducing the 11-beta hydroxyl group on cortisol to a double bond between carbons 9 and 11 and adding an acetate group to carbon 21 . These modifications result in a molecule with no glucocorticoid or mineralocorticoid activity .

Analyse Chemischer Reaktionen

Anecortave acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and other functional groups in the molecule.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Anecortaveacetat ist im Vergleich zu anderen Angiogenese-Hemmern aufgrund seiner spezifischen strukturellen Modifikationen einzigartig. Ähnliche Verbindungen umfassen:

Hydrocortisonacetat: Ähnlich in der Struktur, besitzt aber Glukokortikoidaktivität.

Tetrahydrocortisol: Ein weiteres Steroidderivat mit unterschiedlichen funktionellen Gruppen und Aktivitätsprofilen.

Anecortaveacetat zeichnet sich durch seine fehlende Glukokortikoidaktivität und seine spezifischen antiangiogenen Eigenschaften aus, was es zu einer wertvollen Verbindung in der medizinischen Forschung und Behandlung macht .

Eigenschaften

IUPAC Name |

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144268 | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-70-0 | |

| Record name | Anecortave [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anecortave | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANECORTAVE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)